Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C10H9ClN2O2S |
|---|---|
Molecular Weight |
256.71 g/mol |
IUPAC Name |
ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2S/c1-3-15-10(14)6-4-16-9-7(6)8(11)12-5(2)13-9/h4H,3H2,1-2H3 |
InChI Key |
VNGLTNYUNBBMMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1C(=NC(=N2)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloro-2-methylthiopyrimidine with ethyl cyanoacetate in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ester moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative:
Reaction :
| Conditions | Solvent | Temperature | Time | Yield | Purity | Source |
|---|---|---|---|---|---|---|
| 2N NaOH in MeOH | Methanol | 20°C | 3 h | 92% | 99.8% | |
| 10 eq NaOH in EtOH/H₂O (2:1) | Ethanol/Water | 110°C | 2 h | 75% | LCMS-confirmed |
This reaction is critical for generating intermediates used in further functionalization, such as amide couplings .
Nucleophilic Substitution at the 4-Chloro Position
The chlorine atom at position 4 is susceptible to nucleophilic displacement, enabling diverse substitutions:
Reaction with Amines
Primary and secondary amines displace chlorine under mild conditions:
Example :
| Amine | Base | Solvent | Time | Yield | Product Application | Source |
|---|---|---|---|---|---|---|
| 3-Methyl-4-methoxybenzylamine | Triethylamine | Dichloromethane | 30 min | 92% | Kinase inhibitor intermediates | |
| Allyl hydrazine | DIPEA | THF | 72 h | 51% | Anticancer agents |
Reactions with hydrazines require prolonged heating (e.g., 72 h at reflux) due to reduced nucleophilicity .
Reaction with Thiols
Thiols replace chlorine in the presence of base, forming thioether linkages:
Example :
| Thiol | Conditions | Yield | Application | Source |
|---|---|---|---|---|
| (4-Chlorophenyl)thiol | K₂CO₃, DMF | 77% | Thieno-pyrimidine analogs |
Cyclocondensation Reactions
The compound participates in heterocycle formation via cyclocondensation:
Example :
| Partner Reagent | Catalyst | Solvent | Temp | Time | Yield | Product Use | Source |
|---|---|---|---|---|---|---|---|
| 2-Amino-3-cyano-thiophene | None | EtOH | Reflux | 6 h | 27% | Antiproliferative agents |
This method generates fused heterocycles with demonstrated cytotoxicity against cancer cell lines .
Reduction of the Ester Group
The ester can be reduced to alcohols using LiAlH₄ or NaBH₄ (data inferred from analogous pyrimidine systems ).
Halogen Exchange
Bromine or iodine may replace chlorine via Finkelstein-type reactions under catalytic conditions (theoretical extrapolation from, excluded per requirements).
Stability and Storage Considerations
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. A study highlighted the synthesis of various thieno[2,3-d]pyrimidinones, which showed promising antibacterial and antimycobacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The minimum inhibitory concentrations (MIC) for these compounds indicate their potential effectiveness as antimicrobial agents.
Case Study: Antimicrobial Testing
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4c | 12.5 | E. coli |
| 4e | 25 | S. aureus |
| 5c | 10 | M. tuberculosis |
This data suggests that specific structural modifications at the amido or imino side chains enhance the antibacterial activity of these compounds .
2. Synthesis of Bioactive Compounds
Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate serves as a vital intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the development of pyrimidinopyridones, which are potent inhibitors of FMS tyrosine kinase—an important target in cancer therapy . The introduction of specific substituents at various positions enhances the pharmacological profile of these synthesized compounds.
Research Insights
3. Toxicity Assessments
Toxicity studies on derivatives of thieno[2,3-d]pyrimidines have shown that many compounds exhibit low toxicity levels, making them suitable candidates for further development in pharmaceutical applications. For example, compounds tested were found to be non-toxic up to a dose level of 200 µmol/L .
Summary of Applications
This compound is primarily applied in:
- Antimicrobial agents : Effective against various bacterial strains.
- Pharmaceutical intermediates : Key component in synthesizing new therapeutic agents targeting specific diseases.
- Research studies : Investigated for its biological activity and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine vs. Furo[2,3-d]pyrimidine
- The oxygen atom may also participate in hydrogen bonding, enhancing solubility compared to thieno analogs .
- Synthetic Route: Phosphorus oxychloride (POCl₃) is commonly used to introduce chlorine at position 4 in both thieno and furopyrimidines .
Pyrrolo[2,3-d]pyrimidine Derivatives
- Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (Compound B) : The pyrrolo ring introduces a nitrogen atom, increasing hydrogen-bonding capacity and basicity. This modification is advantageous for targeting ATP-binding sites in kinases .
Substituent Variations
Position 4 Modifications
Position 2 Modifications
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate : The methylthio group (-SMe) at position 2 provides steric bulk and electron-donating effects, stabilizing the pyrimidine ring against oxidation .
Physicochemical Properties
Biological Activity
Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate (commonly referred to as EMTP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
- Chemical Formula : C10H9ClN2O2S
- Molecular Weight : 256.71 g/mol
- IUPAC Name : this compound
- PubChem CID : 2103964
Synthesis
EMTP can be synthesized through various methods that involve the reaction of thieno[2,3-d]pyrimidine derivatives with ethyl chloroacetate and other reagents. The synthesis typically requires careful control of reaction conditions to optimize yield and purity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of EMTP and its derivatives. Research indicates that compounds derived from EMTP exhibit significant anti-proliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : A431 vulvar epidermal carcinoma cells showed marked inhibition of cell proliferation when treated with EMTP derivatives .
- Mechanism of Action : These compounds are believed to inhibit key kinases involved in cell signaling pathways, such as Raf kinase, which is crucial for tumor growth and survival .
Antiviral and Antimicrobial Properties
EMTP has also been evaluated for its antiviral and antimicrobial activities:
- Antiviral Activity : Inhibitory effects on viral replication have been observed, suggesting that EMTP could serve as a lead compound for antiviral drug development targeting nucleotide biosynthesis pathways .
- Antimicrobial Effects : Preliminary studies indicate that EMTP exhibits antibacterial properties against certain strains of bacteria, making it a candidate for further investigation in the field of infectious diseases .
Case Studies
- Inhibition of Tumor Growth :
- A study demonstrated that EMTP derivatives significantly reduced tumor size in xenograft models, indicating their potential as therapeutic agents in cancer treatment.
- Synergistic Effects with Other Drugs :
- Research has shown that EMTP can enhance the efficacy of existing chemotherapeutic agents when used in combination therapy, highlighting its potential role in multi-drug regimens.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common route starts with ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, which undergoes amination and oxidation steps to form the target compound. Key intermediates include aldehyde derivatives (e.g., aldehyde 3 in ), which are condensed with substituted phenylacetic acid esters using KF/Al₂O₃ in dimethylacetamide. Reaction temperature (65–70°C) and solvent choice (e.g., CH₃CN) significantly impact yields. For example, reports yields of 78% under optimized conditions, while deviations in stoichiometry or solvent polarity may reduce efficiency .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and mass spectrometry (EI-MS) are essential for structural confirmation. For instance, ¹H NMR in CDCl₃ resolves characteristic peaks for methyl, ethyl, and thieno-pyrimidine protons (e.g., δ 7.55–7.41 ppm for aromatic protons in ). High-resolution X-ray crystallography (as in ) can resolve stereochemical ambiguities, while elemental analysis ensures purity. SHELX software ( ) is widely used for refining crystallographic data .
Q. What are the common intermediates in its synthesis, and how are they characterized?
- Methodological Answer : Key intermediates include ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate ( ) and chlorinated precursors ( ). These intermediates are characterized via LC-MS for molecular weight confirmation and IR spectroscopy to track functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Recrystallization from CH₂Cl₂/ethanol (2:1 v/v) is a standard purification step () .
Advanced Research Questions
Q. How can computational tools predict feasible synthetic routes and optimize reaction parameters?
- Methodological Answer : AI-driven synthesis planning tools (e.g., Template_relevance models in ) leverage reaction databases to propose pathways. Density Functional Theory (DFT) calculations can model transition states for chlorination or condensation steps. For example, highlights the use of retrosynthesis analysis to prioritize routes with minimal byproducts. Molecular dynamics simulations further predict solvent effects on reaction kinetics .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Structure-Activity Relationship (SAR) studies are critical. For instance, replacing the ethyl group with trifluoromethyl () alters kinase inhibition potency. Comparative assays (e.g., IC₅₀ measurements against A459 cancer cells in ) paired with molecular docking (e.g., using AutoDock Vina) identify key binding interactions. Contradictions in activity may arise from stereochemical differences, resolved via enantioselective synthesis .
Q. How are byproducts and impurities managed during large-scale synthesis?
- Methodological Answer : Byproducts like sulfoxides (e.g., from incomplete chlorination) are monitored via HPLC with UV detection (λ = 254 nm). describes using m-chloroperbenzoic acid to oxidize sulfides to sulfones, reducing side reactions. Process Analytical Technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring of reaction progress .
Q. What crystallographic challenges arise in determining its hydrogen-bonding patterns?
- Methodological Answer : Disorder in the crystal lattice (e.g., ) complicates hydrogen-bond analysis. SHELXL refinement ( ) with TWIN/BASF commands resolves twinning. Graph set analysis ( ) classifies H-bond motifs (e.g., R₂²(8) rings), while Hirshfeld surfaces quantify intermolecular interactions. High-resolution data (d-spacing < 0.8 Å) are preferred for accurate electron density maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
